![molecular formula C21H19FN6O3 B2632525 7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione CAS No. 377051-11-1](/img/no-structure.png)
7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione is a useful research compound. Its molecular formula is C21H19FN6O3 and its molecular weight is 422.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Synthesis
The compound 7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione and its related structures have been synthesized and studied for various purposes. Barakat et al. (2016) synthesized a related compound, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, through a multicomponent reaction. The molecular structure of this compound was confirmed by spectroscopic methods and X-ray crystallography, highlighting the intricate molecular arrangements that these compounds can form (Barakat et al., 2016).
Polymorphism and Crystal Structures
The study of polymorphism and crystal structures of related compounds has been a focus in scientific research. Dwivedi and Das (2018) described the polymorphism of four new bis-hydrazone compounds, highlighting the conformational adjustments and packing polymorphism in their crystal structures. Such studies are crucial for understanding the physical properties and potential applications of these compounds (Dwivedi & Das, 2018).
Antimicrobial Activity
The antimicrobial properties of compounds similar to this compound have been extensively studied. Kandhavelu et al. (2012) synthesized and characterized novel arylhydrazones of methylene active compounds, which were evaluated for their antimicrobial activity using a whole-cell bacterial luminescence biosensor method. This research provides insights into the potential use of such compounds in fighting microbial infections (Kandhavelu et al., 2012).
Reactions and Transformations
Understanding the reactions and transformations of such compounds is vital for their practical application. Shcherbakov et al. (2009) studied the reactions of 3-(l-Aminoethylidene)-5,6,7,8-tetrafluorobenzopyran-2,4-dione with substituted hydrazines, revealing the formation of various derivatives depending on the nucleophilicity of hydrazines and reaction conditions. This knowledge is instrumental in synthesizing new compounds with desired properties (Shcherbakov et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione' involves the condensation of 4-fluorobenzylamine with 3-hydroxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with 1,3-dimethyluracil-2,6-dione in the presence of a suitable catalyst to yield the final product.", "Starting Materials": [ "4-fluorobenzylamine", "3-hydroxybenzaldehyde", "1,3-dimethyluracil-2,6-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzylamine with 3-hydroxybenzaldehyde in ethanol to form the Schiff base.", "Step 2: Isolation of the Schiff base by filtration and washing with ethanol.", "Step 3: Reaction of the Schiff base with 1,3-dimethyluracil-2,6-dione in the presence of a suitable catalyst, such as p-toluenesulfonic acid, at reflux temperature for several hours.", "Step 4: Purification of the crude product by column chromatography using a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product." ] } | |
| 377051-11-1 | |
Molekularformel |
C21H19FN6O3 |
Molekulargewicht |
422.42 |
IUPAC-Name |
7-[(4-fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19FN6O3/c1-26-18-17(19(30)27(2)21(26)31)28(12-13-6-8-15(22)9-7-13)20(24-18)25-23-11-14-4-3-5-16(29)10-14/h3-11,29H,12H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
OUOHZOLDXIOCFG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)O)CC4=CC=C(C=C4)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2632444.png)

![1-[2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2632447.png)
![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2632449.png)
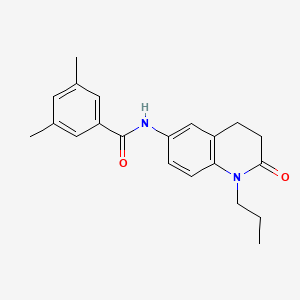
![Tert-butyl (3aR,6aS)-4-oxo-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2632454.png)
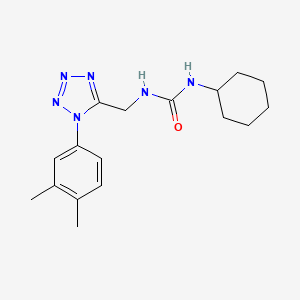
![5-Bromo-2-{[1-(2-methoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2632457.png)
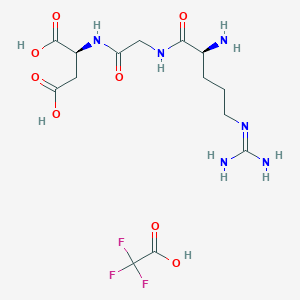
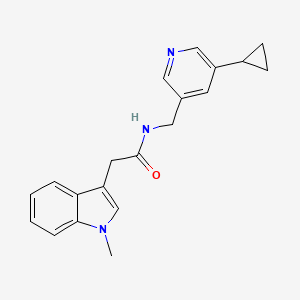
![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2632463.png)
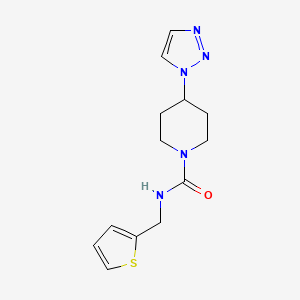
![6-methyl-N-[3-(methylthio)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2632465.png)
